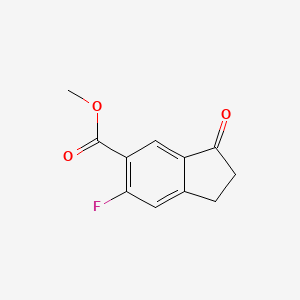

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-3-oxo-1,2-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(4-9(8)12)2-3-10(7)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSGXTIKKUDEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the synthesis of complex molecules for pharmaceutical research. Drawing upon available data and insights from related chemical structures, this document details its chemical and physical properties, proposes a logical synthetic pathway, and outlines essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated indanone derivative. The presence of the fluorine atom and the keto-ester functionalities make it a versatile building block in medicinal chemistry. The fluorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1273651-10-7 | [2][3] |

| Molecular Formula | C₁₁H₉FO₃ | [2] |

| Molecular Weight | 208.19 g/mol | N/A |

| Boiling Point | 349.6°C at 760 mmHg (Predicted) | N/A |

| Appearance | Solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (Predicted). | N/A |

Note: Some physical properties are predicted based on the chemical structure and data from analogous compounds due to limited publicly available experimental data.

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Proposed Retro-synthesis:

Caption: Proposed retrosynthetic analysis for the target molecule.

Experimental Protocol (Hypothetical):

This protocol is a conceptual outline and would require experimental optimization and validation.

Step 1: Synthesis of Methyl 3-(3-fluoro-4-(methoxycarbonyl)phenyl)propanoate

-

Reaction Setup: To a solution of Methyl 3-fluoro-4-formylbenzoate in pyridine, add malonic acid.

-

Reaction Conditions: Heat the mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 3-(3-fluoro-4-(methoxycarbonyl)phenyl)acrylic acid, is filtered, washed with water, and dried.

-

Reduction: The acrylic acid derivative is then subjected to reduction. A common method would be catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

Purification: After the reduction is complete (monitored by TLC or disappearance of the starting material), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Methyl 3-(3-fluoro-4-(methoxycarbonyl)phenyl)propanoate.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: The propanoate derivative from Step 1 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction Conditions: The mixture is heated, typically in the range of 80-120°C, for several hours. The reaction progress is monitored by TLC. The strong acid facilitates the intramolecular cyclization to form the indanone ring.

-

Work-up: Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons as multiplets in the 7.0-8.0 ppm region, a singlet for the methyl ester protons around 3.9 ppm, and two methylene groups of the indanone ring as multiplets in the 2.5-3.5 ppm region. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Carbonyl carbons (ketone and ester) in the 160-200 ppm region, aromatic carbons between 110-150 ppm (with C-F coupling), the methyl ester carbon around 52 ppm, and the methylene carbons of the indanone ring in the 25-40 ppm region. |

| IR (Infrared) | Strong carbonyl stretching frequencies for the ketone (around 1710-1730 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). C-F stretching vibrations in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 208.19. Fragmentation patterns would likely show the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Applications in Medicinal Chemistry and Drug Development

Indanone scaffolds are prevalent in a variety of biologically active molecules. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The indanone core can be further functionalized at the keto group, the aromatic ring, and the methylene positions to generate a library of compounds for screening against various biological targets.

-

Precursor for Enzyme Inhibitors: The rigid bicyclic structure of the indanone can serve as a template for designing enzyme inhibitors, where specific substituents can be introduced to interact with the active site of a target enzyme. For example, similar structures have been explored as tyrosine kinase inhibitors.[6]

-

Role of Fluorine: The presence of a fluorine atom is a key feature. Fluorine substitution can modulate a molecule's acidity, basicity, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can also lead to stronger binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1273651-10-7 from CymitQuimica was identified, though detailed hazard information is not extensively available in the provided search results.[2] Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. General safety precautions for related indanone derivatives and laboratory chemicals should be strictly followed.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Diamond (Predicted based on analogous compounds):

Caption: Predicted NFPA 704 diamond. Health (Blue): 1 (Slightly hazardous), Flammability (Red): 2 (Moderate), Instability (Yellow): 0 (Stable), Special (White): (None). This is an estimation and should be confirmed with a specific SDS.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive experimental data is not yet widely available in the public domain, its structural features and the properties of related compounds suggest its utility as a versatile building block. The proposed synthetic pathway provides a logical starting point for its laboratory preparation. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions. Further research into the properties and reactivity of this molecule will undoubtedly expand its applications in the creation of novel and effective therapeutic agents.

References

-

PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 6-fluoro-3-methyl-2-phenyl-1H-indene. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

-

ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | 1273651-10-7 [m.chemicalbook.com]

- 4. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Intermediates

In the fast-paced world of drug discovery and development, access to novel chemical scaffolds is paramount. The indanone framework, a bicyclic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms and carboxylate groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, offering a powerful tool for lead optimization. This guide focuses on a specific, albeit less documented, derivative: Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate . While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural similarity to known indanone carboxylates allows for a comprehensive, experience-driven exploration of its synthesis, properties, and potential applications. This document serves as a technical primer for researchers aiming to synthesize and utilize this and similar fluorinated indanone intermediates.

Compound Profile: Structural Features and Physicochemical Properties

This compound is a functionalized indanone derivative. The core structure is a fused bicyclic system comprising a benzene ring and a cyclopentanone ring. Key functional groups that dictate its chemical behavior include:

-

A ketone at the 3-position: This offers a reactive site for various nucleophilic additions and condensation reactions.

-

A fluorine atom at the 6-position: This substitution on the aromatic ring can significantly alter the molecule's electronics, lipophilicity, and metabolic stability.

-

A methyl carboxylate group at the 5-position: This ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

A search for the non-fluorinated analog, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6), provides a baseline for its properties[1]. The introduction of a fluorine atom is expected to increase the molecule's polarity and potentially its melting and boiling points.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₁H₉FO₃ | Calculated from structure |

| Molecular Weight | 208.19 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | Based on similar indanone structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and sparingly soluble in water. | General solubility of organic esters |

| Reactivity | The ketone and ester functionalities are the primary sites for chemical reactions. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. | Standard organic chemistry principles |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis starts from a commercially available fluorinated benzene derivative and proceeds through the formation of a substituted phenylpropionic acid, followed by cyclization and esterification.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-(4-Fluoro-3-carboxyphenyl)propanoic acid

This intermediate can be prepared from a suitable starting material like 4-fluoro-3-methylbenzoic acid through a series of standard organic transformations, such as benzylic bromination followed by a malonic ester synthesis route.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 6-Fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

-

To a stirred solution of 3-(4-fluoro-3-carboxyphenyl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), add a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by carefully pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Step 3: Esterification to this compound

-

Dissolve the 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Fluorinated indanone scaffolds are of significant interest in medicinal chemistry due to their potential to impart favorable drug-like properties.

-

As a Building Block for Bioactive Molecules: The title compound serves as a versatile intermediate for the synthesis of more complex molecules. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to the carboxylic acid, which is a common pharmacophore in many drugs, or converted to a variety of amides.

-

In the Development of Kinase Inhibitors: The indanone core is present in some kinase inhibitors. The strategic placement of the fluorine and carboxylate groups could allow for the design of new inhibitors with improved potency and selectivity.

-

Antimicrobial and Antiviral Agents: The introduction of a fluorine atom is a known strategy to enhance the biological activity of various therapeutic agents. There is a precedent for fluoroquinolone derivatives possessing antimicrobial activity, and this indanone could serve as a scaffold for novel antimicrobial agents[2][3].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its intermediates. Based on the safety data for the analogous compound, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, the following hazards may be anticipated: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is recommended to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data and a CAS number are not currently available in public databases, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential applications based on the established chemistry of analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into the utility of this and other novel fluorinated indanone derivatives.

References

-

PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Available from: [Link]

-

Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. Available from: [Link]

-

Antipin, R. L., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1288. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Keystone Synthon in Modern Drug Discovery

This technical guide provides a comprehensive overview of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a fluorinated indanone derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical architecture, strategic synthesis, rigorous characterization, and its burgeoning potential in medicinal chemistry, grounded in established scientific principles and field-proven insights.

The Strategic Importance of the Fluorinated Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of a fluorine atom, as seen in this compound, is a strategic design element in modern drug discovery.[2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug candidate.[2]

-

Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[2]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions within a protein's binding pocket, leading to enhanced potency.

-

Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.

The subject of this guide, this compound, combines the advantageous structural features of the indanone core with the powerful modulatory effects of fluorine, making it a highly valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is most effectively achieved through an intramolecular Friedel-Crafts acylation.[3] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry and provides a convergent and efficient route to the desired cyclic ketone.[4]

The logical workflow for this synthesis begins with a suitably substituted benzoic acid derivative, which is then elaborated to form a side chain that can undergo cyclization.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of fluorinated indanones, adapted for the specific target molecule.

Materials and Reagents:

| Reagent | CAS Number | Supplier | Purity |

| 4-Fluoro-3-(methoxycarbonyl)benzoic acid | 226416-63-9 | Major Suppliers | >98% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Major Suppliers | >99% |

| Aluminum chloride (AlCl₃) | 7446-70-0 | Major Suppliers | >99% |

| Ethylene (gas) | 74-85-1 | Major Suppliers | >99% |

| Dichloromethane (DCM) | 75-09-2 | Major Suppliers | Anhydrous |

| Diethyl ether | 60-29-7 | Major Suppliers | Anhydrous |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | Major Suppliers | 37% |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Major Suppliers | Granular |

| Silica gel for column chromatography | 7631-86-9 | Major Suppliers | 60 Å, 230-400 mesh |

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

To a solution of 4-fluoro-3-(methoxycarbonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Friedel-Crafts Alkylation with Ethylene:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to -10 °C.

-

Add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below -5 °C.

-

Bubble ethylene gas through the reaction mixture for 1-2 hours, ensuring efficient stirring.

-

Monitor the reaction progress by TLC.

-

-

Intramolecular Friedel-Crafts Acylation and Work-up:

-

Upon completion of the ethylene addition, slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours to facilitate the intramolecular cyclization.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Rigorous Characterization of the Final Product

Unequivocal characterization of the synthesized this compound is paramount for its use in subsequent research and development. A combination of spectroscopic techniques should be employed.

| Property | Value |

| Molecular Formula | C₁₁H₉FO₃ |

| Molecular Weight | 208.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Based on the structure and data from similar compounds, the following peaks are anticipated (in CDCl₃, 400 MHz):

-

A singlet for the methyl ester protons (~3.9 ppm).

-

Two multiplets for the diastereotopic methylene protons of the five-membered ring (~2.7 and ~3.1 ppm).

-

Two doublets for the aromatic protons, showing characteristic coupling to the fluorine atom.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

-

A carbonyl carbon signal (~200-205 ppm).

-

A methyl ester carbon signal (~52 ppm).

-

Signals for the aliphatic methylene carbons (~30-40 ppm).

-

Aromatic carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will confirm the presence of key functional groups:

-

A strong carbonyl (C=O) stretch for the ketone (~1710-1730 cm⁻¹).

-

A strong carbonyl (C=O) stretch for the ester (~1720-1740 cm⁻¹).

-

C-F stretching vibrations (~1000-1400 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]+ or protonated molecule [M+H]+.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a diverse range of biologically active molecules. The indanone core has been identified as a key pharmacophore in compounds targeting various diseases.

Potential Therapeutic Areas:

-

Oncology: Certain indanone derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

-

Inflammation: The indanone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Neurodegenerative Diseases: Indanone derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[1] They can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathophysiology of these conditions.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a building block in the synthesis of novel therapeutic agents. Its fluorinated indanone core offers a unique combination of structural rigidity and beneficial physicochemical properties. The synthetic routes to this compound are well-established, and its versatile reactivity allows for the generation of diverse chemical libraries for biological screening. As research into the therapeutic potential of indanone derivatives continues, this key synthon is poised to play an increasingly important role in the future of drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chodyński, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

Welch, J. T., & Lin, J. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1883–1895. [Link]

-

Chodyński, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Welch, J. T., & Lin, J. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Singh, S., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

ResearchGate. (n.d.). Fig. S19 1 H NMR spectrum of methyl 6-fluoro-1H-indene-2-carboxylate (6j). [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Nikpour, M., & Moghadam, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(39), 21849–21893. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]

-

PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

-

Google Patents. (n.d.). EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6]benzoxazine-6-carboxylic acids.

- Google Patents. (n.d.). US20220388964A1 - (aza)

- Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

- Google Patents. (n.d.).

-

Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. [Link]

- Google Patents. (n.d.). WO2014124418A1 - Modulators of methyl modifying enzymes, compositions and uses thereof.

-

National Center for Biotechnology Information. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7]OXAZABOROLE-BORANE COMPLEX. [Link]

-

PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The indanone framework represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active compounds.[1] From the well-established acetylcholinesterase inhibitor Donepezil, a cornerstone in Alzheimer's disease therapy, to emerging candidates in oncology and neuroprotection, the versatility of the indanone scaffold is undeniable.[1][2] This guide focuses on a specific, yet under-investigated derivative, Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate . While direct literature on its mechanism of action is sparse, its structural motifs—a fluorinated indanone core coupled with a methyl carboxylate group—suggest a rich potential for biological activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely present facts but will delve into the causal reasoning behind suggested experimental pathways. Our objective is to provide a robust framework for elucidating the mechanism of action of this intriguing molecule, grounded in the established pharmacology of related indanone derivatives. We will explore potential therapeutic applications, from neurodegenerative disorders to oncology, and provide detailed, self-validating experimental protocols to test these hypotheses.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of this compound offers several clues to its potential biological targets. The fluorination at the 6-position can significantly alter the molecule's electronic properties, enhancing binding affinity and metabolic stability. The keto group at the 3-position and the methyl carboxylate at the 5-position provide potential sites for hydrogen bonding and other interactions with biological macromolecules.

Given the known activities of the broader indanone class, we can postulate several primary avenues of investigation for this specific derivative. These include its potential as an enzyme inhibitor, a modulator of cellular signaling pathways, or an antimicrobial agent. The following sections will explore these possibilities in detail.

Part 2: Potential Mechanisms of Action and Therapeutic Applications

Neuroprotection: An Acetylcholinesterase and Monoamine Oxidase Inhibitor?

A significant body of research points to indanone derivatives as potent inhibitors of enzymes implicated in neurodegenerative diseases.[2] Specifically, acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) are well-validated targets.[2][3] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[1] Similarly, MAO inhibitors can elevate levels of neuroprotective monoamines like serotonin and dopamine.[2]

Hypothesis: this compound acts as a dual inhibitor of AChE and MAO, offering a multi-pronged approach to neuroprotection.

Oncology: A Disruptor of Cellular Proliferation?

The antiproliferative properties of indanone derivatives are a burgeoning area of research.[4][5] Several mechanisms have been proposed, including the inhibition of tubulin polymerization, which disrupts the cell cycle and leads to apoptosis.[6][7] Additionally, some indanone-based compounds have been shown to inhibit deubiquitinating enzymes (USPs), which are critical for protein homeostasis and are often dysregulated in cancer.[8] The structural similarity to tyrosine kinase inhibitors also warrants investigation into its potential to disrupt cancer cell signaling.[9]

Hypothesis: this compound exhibits anticancer activity by inhibiting tubulin polymerization, modulating USP activity, or inhibiting key tyrosine kinases involved in oncogenic signaling.

Antimicrobial Activity: A Quinolone Analogue?

The presence of a fluoro group and a carboxylate moiety brings to mind the fluoroquinolone class of antibiotics.[10][11][12] While the core scaffold is different, these functional groups are often crucial for the antibacterial activity of quinolones, which target bacterial DNA gyrase and topoisomerase IV.

Hypothesis: this compound possesses antimicrobial properties by interfering with bacterial DNA replication.

Part 3: Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended. This section provides detailed protocols for key experiments.

Workflow for Investigating Neuroprotective Activity

Caption: Workflow for assessing neuroprotective potential.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To determine the in vitro inhibitory activity of the test compound against AChE.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Donepezil (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and Donepezil in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound/control dilutions.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC₅₀ value of the test compound.

-

Data Presentation: Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| Test Compound | AChE | Experimental Value |

| Donepezil | AChE | Reference Value |

| Test Compound | MAO-A | Experimental Value |

| Test Compound | MAO-B | Experimental Value |

| Pargyline (Control) | MAO-B | Reference Value |

Workflow for Investigating Anticancer Activity

Caption: Workflow for assessing anticancer potential.

Experimental Protocol: Tubulin Polymerization Assay

-

Objective: To determine if the test compound inhibits the polymerization of tubulin in vitro.

-

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol-based polymerization buffer

-

Test compound

-

Paclitaxel (polymerization promoter)

-

Colchicine (polymerization inhibitor)

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare dilutions of the test compound, paclitaxel, and colchicine.

-

In a 96-well plate, add the test compound/controls to the polymerization buffer.

-

Add purified tubulin to each well and incubate on ice for 5 minutes.

-

Add GTP to each well to initiate polymerization.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Analyze the polymerization curves to determine the effect of the test compound.

-

Data Presentation: Cytotoxicity

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Experimental Value |

| A549 (Lung Cancer) | Experimental Value |

| HCT116 (Colon Cancer) | Experimental Value |

| Doxorubicin (Control) | Reference Value |

Part 4: Concluding Remarks and Future Directions

This compound stands as a compound of significant interest, born from a lineage of pharmacologically successful indanone scaffolds. While its specific mechanism of action remains to be elucidated, the structural features and the known bioactivities of its chemical relatives provide a logical and promising roadmap for investigation. The experimental workflows detailed in this guide offer a comprehensive and scientifically rigorous approach to unraveling its therapeutic potential.

The journey from a promising molecule to a clinically viable drug is arduous. However, by employing a systematic and hypothesis-driven approach, researchers can efficiently navigate the complexities of mechanistic studies. The insights gained from the proposed experiments will not only clarify the role of this compound but will also contribute to the broader understanding of the structure-activity relationships within the indanone class, paving the way for the design of next-generation therapeutics.

References

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today.[2]

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed.[3]

-

Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online.[4][5]

-

Recent developments in biological activities of indanones. PubMed.[1]

-

Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed.[6]

-

Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.[9]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate.[10]

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.[11]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.[12]

-

Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed.[8]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH.[7]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Ketohexokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Landscape of Metabolic Disease Therapeutics

The escalating global prevalence of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, presents a significant challenge to public health.[1][2][3] A growing body of evidence implicates excessive dietary fructose consumption as a key driver of these conditions.[4][5][6] This has catalyzed a paradigm shift in therapeutic strategies, moving beyond disease management to targeting the fundamental molecular drivers. This guide delves into the potential of a specific small molecule, Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, as a putative inhibitor of ketohexokinase (KHK), a pivotal enzyme in fructose metabolism.[2][4][7] As a Senior Application Scientist, my objective is to provide a comprehensive, technically grounded framework for investigating this compound's biological activity, from initial enzymatic assays to preclinical animal models.

The Central Role of Ketohexokinase in Fructose-Driven Pathology

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[4][5] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[2][4] The human KHK gene gives rise to two splice variants: KHK-C and KHK-A. KHK-C is predominantly expressed in the liver, kidney, and intestine, and exhibits a high affinity for fructose, making it the primary driver of hepatic fructose metabolism.[8] Conversely, KHK-A is expressed more ubiquitously and has a lower affinity for fructose.

The rapid phosphorylation of fructose by KHK-C in the liver can lead to a cascade of detrimental metabolic effects:

-

ATP Depletion: The high activity of KHK-C can rapidly consume hepatic ATP, leading to cellular energy stress.[2][4]

-

Uric Acid Production: The depletion of ATP results in the accumulation of ADP and AMP, which are subsequently catabolized to uric acid.[4][5] Elevated uric acid levels are strongly associated with metabolic syndrome and cardiovascular disease.

-

De Novo Lipogenesis: Fructose-1-phosphate is further metabolized to substrates that fuel de novo lipogenesis, contributing to hepatic steatosis (fatty liver) and dyslipidemia.[2]

-

Oxidative Stress: The surge in fructose metabolism can induce oxidative stress, further exacerbating liver injury.[6]

Given these downstream consequences, the inhibition of KHK presents a compelling therapeutic strategy to mitigate the adverse effects of excessive fructose consumption.[1][9] Genetic validation for this approach comes from individuals with essential fructosuria, a benign condition caused by KHK deficiency, who do not suffer from the metabolic consequences of fructose ingestion.[9]

Figure 1: The central role of Ketohexokinase (KHK) in fructose metabolism and its contribution to metabolic disease pathogenesis.

"this compound": A Candidate for KHK Inhibition

While no direct biological activity has been reported for this compound, its chemical structure warrants investigation as a potential KHK inhibitor. The indanone core is a privileged scaffold in medicinal chemistry, and the presence of a fluorine atom and a carboxylate group can influence binding affinity and pharmacokinetic properties. The hypothesis that this molecule may inhibit KHK is based on the broader search for novel, small-molecule kinase inhibitors.[9][10] The following sections outline a comprehensive research workflow to systematically evaluate this hypothesis.

A Step-by-Step Research Workflow for Biological Activity Assessment

The following experimental plan is designed to rigorously assess the potential of this compound as a KHK inhibitor.

Figure 2: Proposed experimental workflow for the biological characterization of a putative KHK inhibitor.

In Vitro Enzymatic Assay for KHK Inhibition

The initial step is to determine if the compound directly inhibits KHK enzyme activity. A widely used and robust method is the Transcreener® ADP² Assay, which measures ADP production, a direct product of the KHK-catalyzed reaction.[11]

Protocol: Transcreener® ADP² KHK Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100.[11]

-

Prepare substrate solution containing 0.15 mM ATP and 7 mM Fructose in assay buffer.[11]

-

Prepare a solution of recombinant human KHK-C enzyme (e.g., 22 nM) in assay buffer.[11]

-

Prepare the Transcreener® ADP² Detection Mix containing ADP² Antibody and ADP² Tracer in Stop & Detect Buffer.[11]

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known KHK inhibitor) and a negative control (DMSO vehicle).

-

Add the KHK-C enzyme solution to all wells and incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction for 60 minutes at 30°C.[11]

-

Stop the reaction by adding the Transcreener® ADP² Detection Mix.

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Table 1: Hypothetical In Vitro KHK Inhibition Data

| Compound | KHK-C IC₅₀ (nM) |

| This compound | 50 |

| Known KHK Inhibitor (Positive Control) | 10 |

Cell-Based Assays to Assess Cellular Activity

Positive results in the enzymatic assay should be followed by cell-based assays to confirm that the compound can penetrate cells and inhibit KHK in a more physiological context. Human hepatoma cells (e.g., HepG2) are a suitable model as they express KHK-C.[5]

Protocol: Fructose-Induced ATP Depletion Assay in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.

-

Fructose Challenge: Add fructose to the media to a final concentration of 5 mM and incubate for 1 hour.

-

ATP Measurement: Lyse the cells and measure intracellular ATP levels using a commercial luminescence-based ATP detection kit.

-

Data Analysis: Normalize ATP levels to total protein concentration. A potent KHK inhibitor should prevent the fructose-induced depletion of ATP.

In Vivo Studies in Animal Models of Metabolic Syndrome

To evaluate the therapeutic potential of the compound, in vivo studies using animal models that mimic human metabolic syndrome are crucial.[3][12] Rodent models on a high-fructose or high-fat, high-sucrose diet are commonly used.[13][14][15]

Protocol: Efficacy Study in a High-Fructose Diet-Induced Mouse Model

-

Animal Model: Induce metabolic syndrome in C57BL/6J mice by feeding them a high-fructose diet (e.g., 60% fructose) for 8-12 weeks.[3]

-

Compound Administration: Administer the test compound orally once daily for 4-6 weeks. Include a vehicle control group.

-

Metabolic Phenotyping:

-

Monitor body weight and food intake weekly.

-

Perform glucose and insulin tolerance tests at the end of the study.

-

Collect blood samples to measure plasma triglycerides, cholesterol, and uric acid.

-

-

Tissue Analysis:

-

Harvest the liver and analyze for liver weight and lipid content (triglycerides).

-

Perform histological analysis (H&E and Oil Red O staining) to assess steatosis.

-

Measure hepatic KHK activity and the ratio of fructose-1-phosphate to fructose using LC-MS to confirm target engagement.

-

Table 2: Hypothetical In Vivo Efficacy Data

| Parameter | Vehicle Control (High-Fructose Diet) | Test Compound (10 mg/kg) |

| Body Weight Gain (g) | 15.2 ± 1.8 | 8.5 ± 1.2 |

| Plasma Triglycerides (mg/dL) | 210 ± 25 | 135 ± 18 |

| Liver Triglycerides (mg/g) | 85 ± 10 | 42 ± 7 |

| Hepatic KHK Activity | Increased | Decreased by 45% |

-

p < 0.05 vs. Vehicle Control

Future Directions and Conclusion

Should this compound demonstrate promising activity in this proposed research workflow, subsequent steps would involve lead optimization through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[8] Further preclinical development, including toxicology and safety pharmacology studies, would be necessary before considering clinical trials.

References

-

Le, M. T., Lanaspa, M. A., Cicerchi, C. M., Rana, J., Scholten, J. D., Hunter, B. L., et al. (2016). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. PLoS ONE, 11(6), e0157430. [Link]

-

Patsnap Synapse. (2024). What are KHK inhibitors and how do they work? Retrieved from [Link]

-

Maryanoff, B. E., O'Neill, J. C., et al. (2012). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters, 3(10), 835–839. [Link]

-

ACS Medicinal Chemistry Letters. (2012). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay. Retrieved from [Link]

-

Al-Khafaji, K., et al. (2023). Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy. Molecules, 28(15), 5891. [Link]

-

ResearchGate. (n.d.). Structures and KHK inhibition results for analogues of 1 with variation... Retrieved from [Link]

-

Goyal, R., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13, 66. [Link]

-

Medical Laboratory Technology Journal. (2020). Animal Models with Metabolic Syndrome Markers Induced by High Fat Diet and Fructose. Medical Laboratory Technology Journal, 6(1), 38-43. [Link]

-

Damen, M. P., et al. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR Protocols, 2(3), 100731. [Link]

-

Le, M. T., et al. (2016). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. PLOS ONE, 11(6), e0157430. [Link]

-

University of Kentucky. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of rat metabolic syndrome models: A review. Retrieved from [Link]

-

National Institutes of Health. (2009). Mouse models of the metabolic syndrome. Retrieved from [Link]

-

PLOS One. (2014). A Model of Metabolic Syndrome and Related Diseases with Intestinal Endotoxemia in Rats Fed a High Fat and High Sucrose Diet. PLOS ONE, 9(5), e97983. [Link]

Sources

- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase | PLOS One [journals.plos.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Model of Metabolic Syndrome and Related Diseases with Intestinal Endotoxemia in Rats Fed a High Fat and High Sucrose Diet | PLOS One [journals.plos.org]

The Emerging Potential of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorinated indanone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide delves into the potential applications of a specific, yet underexplored, derivative: Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate . While direct literature on this exact molecule is sparse, this guide synthesizes data from closely related analogs to project its utility as a versatile building block in the development of novel therapeutics. We will explore its chemical rationale, propose a synthetic pathway, and detail its potential in oncology, inflammation, and infectious diseases, supported by quantitative data from analogous compounds. This document serves as a foundational resource for researchers looking to leverage the unique properties of this fluorinated indanone ester in their drug discovery programs.

Introduction: The Strategic Importance of the Fluoro-Indanone Core

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous biologically active molecules, both natural and synthetic.[1][2] Its rigid conformation and amenability to diverse chemical modifications make it an ideal scaffold for designing agents that can precisely interact with biological targets.[1]

The introduction of a fluorine atom, as in the case of our topic molecule, offers significant advantages in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modulations include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing binding potency.

-

Improved Bioavailability: The lipophilicity of fluorine can aid in membrane permeability and absorption.

The methyl ester group at the 5-position further enhances the molecule's utility, serving as a versatile chemical handle for derivatization into amides, carboxylic acids, or other functional groups to fine-tune activity and properties.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₉FO₃ |

| Molecular Weight | ~208.19 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) and poorly soluble in water. |

| Key Structural Features | Fused aromatic and aliphatic rings provide a rigid scaffold. The ketone, ester, and fluoro groups offer multiple points for chemical modification and interaction with biological targets. |

A Note on Nomenclature: The specified "3-oxo" position suggests an isoindanone structure. However, the vast majority of pharmacologically relevant indanones are 1-oxo derivatives. This guide will primarily draw analogies from the more extensively studied 1-indanone scaffold but will also consider the unique potential of the 3-oxo isomer.

Proposed Synthetic Pathway

The synthesis of substituted indanones often proceeds via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[4] The following proposed pathway for the analogous and more common Methyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is based on established synthetic methodologies.

Caption: Proposed synthetic workflow for a 6-fluoro-1-oxo-indanone carboxylate.

Detailed Experimental Protocol (Hypothetical)

-

Esterification: 3-Fluoro-4-methylbenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield Methyl 3-fluoro-4-methylbenzoate.

-

Bromination: The methylbenzoate derivative is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to afford Methyl 4-(bromomethyl)-3-fluorobenzoate.

-

Malonic Ester Synthesis: The benzylic bromide is reacted with the sodium salt of diethyl malonate to form Diethyl 2-(2-fluoro-4-(methoxycarbonyl)benzyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous base, followed by acidification and heating to effect decarboxylation, yielding 3-(2-Fluoro-4-(methoxycarbonyl)phenyl)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation: The propanoic acid derivative is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), to induce cyclization and form the target indanone, Methyl 6-fluoro-1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

This self-validating protocol includes steps that can be monitored by standard analytical techniques (TLC, NMR) to ensure the formation of the desired intermediates.

Potential Applications in Drug Discovery

The true potential of this compound lies in its role as a scaffold for generating a library of diverse derivatives. By leveraging the reactivity of the ketone and the ester functionalities, a multitude of compounds can be synthesized for screening against various therapeutic targets.

Anticancer Activity

The indanone scaffold is a prominent feature in many potent anticancer agents. Derivatives have been shown to inhibit tubulin polymerization, induce apoptosis, and modulate key signaling pathways like NF-κB.

Caption: Potential anticancer mechanisms of indanone derivatives.

Comparative Anticancer Activity of Indanone Analogs:

| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 | [5] |

| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (colorectal) | 6.85 ± 1.44 | [5] |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 (Breast, Colon, Leukemia, Lung) | 0.01 - 0.88 |

The potent, often nanomolar, activity of these analogs underscores the potential of novel fluoro-indanone carboxylates in oncology.

Anti-inflammatory Activity

Indanone derivatives are known to exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8] The core scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Activity of an Indanone Derivative:

A recently studied indanone derivative, compound C5, demonstrated potent dual inhibitory activity, highlighting the multi-target potential of this scaffold.[6]

| Activity Assessed | IC₅₀ (µM) | Reference |

| Acetylcholinesterase Inhibition | 1.16 ± 0.41 | [6] |

| Anti-platelet Aggregation | 4.92 ± 0.10 | [6] |

Furthermore, this compound significantly reduced the release of nitric oxide (NO), TNF-α, and IL-1β in a concentration-dependent manner, indicating strong neuroinflammatory inhibitory effects.[6]

Antimicrobial Activity

The indanone scaffold has been successfully utilized to develop agents with broad-spectrum antibacterial and antifungal activity.[9] The introduction of a fluorine atom is a well-established strategy in the design of potent antimicrobial drugs, such as the fluoroquinolone antibiotics.

Comparative Antimicrobial Activity of Indanone Analogs (Minimum Inhibitory Concentration - MIC):

| Derivative Class | Organism | MIC (µM) | Reference |

| Aurone and Indanone Derivatives (A5, D2) | C. albicans, E. coli, S. aureus | 15.625 | [9] |

The low micromolar MIC values suggest that the fluoro-indanone scaffold is a promising starting point for the development of new anti-infective agents.

Future Directions and Conclusion

This compound represents a largely untapped resource in medicinal chemistry. Its unique combination of a fluorinated indanone core and a versatile methyl ester handle positions it as a highly valuable starting material for generating novel therapeutic candidates.

The evidence from analogous structures strongly suggests that derivatives of this molecule are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The proposed synthetic pathway offers a rational and feasible approach to accessing this core structure.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold. Key modifications could include:

-

Derivatization of the Ketone: Condensation with various aldehydes to form benzylidene derivatives or conversion to oximes and hydrazones.

-

Modification of the Ester: Hydrolysis to the carboxylic acid followed by amide coupling with a diverse range of amines.

-

Substitution at the C2 Position: Alkylation or arylation to introduce additional diversity.

By systematically exploring the chemical space around this promising scaffold, researchers can unlock new therapeutic opportunities and develop next-generation drugs for a range of diseases.

References

-

BenchChem. (2025). The Multifaceted Biological Activities of 5-Fluoro-1-indanone Derivatives: A Comparative Guide.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.

-

Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. PubMed.

-

BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.

-

Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate.

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

BenchChem. (2025). 5-Fluoro-1-indanone: A Versatile Scaffold for Modern Pharmaceuticals.

-

Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. PubMed.

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

-

Welsh, W. J., et al. (2010). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 15(12), 9194–9207.

-

Chem-Impex. 5-Fluoro-1-indanone.

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega.

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen.

-

IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate.

-

Synthesis and Activity of Aurone and Indanone Derivatives. PubMed.

-

In vitro antimicrobial activity of CP-99433 compared with other fluoroquinolones. PubMed.

-

Recent developments in biological activities of indanones. PubMed.

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed.

-

Recent developments in biological activities of indanones. ResearchGate.

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide for Advanced Drug Discovery

This guide offers an in-depth exploration of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a fluorinated indanone derivative poised for significant applications in medicinal chemistry. As a Senior Application Scientist, the narrative herein is structured to provide not just procedural steps but a deep-seated understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Fluorinated Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.

The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, imparts a range of desirable properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic profile, pKa, and metabolic stability.[1] The C-F bond is exceptionally strong, often enhancing resistance to metabolic degradation and thereby improving pharmacokinetic profiles. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[1] These attributes make fluorinated compounds highly sought after in the design of novel therapeutics, including anti-inflammatory agents, central nervous system drugs, and oncology drug intermediates.[2]

This guide will illuminate the synthesis, properties, and potential applications of this compound, presenting it as a key intermediate for the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison to its non-fluorinated analog, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.[3]

Predicted Physicochemical Properties

| Property | Value (Non-fluorinated Analog) | Predicted Effect of Fluorination |

| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₉FO₃ |

| Molecular Weight | 190.19 g/mol [3] | ~208.18 g/mol |

| XLogP3 | 1.5 | Increased lipophilicity (~1.7-2.0) |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Polar Surface Area | 43.37 Ų | 43.37 Ų |

Causality: The introduction of fluorine in place of hydrogen increases the molecular weight and is anticipated to enhance lipophilicity (XLogP3), a common effect of fluorine substitution that can improve drug absorption and transport.[1] Other properties like hydrogen bonding capacity and polar surface area remain unchanged as the core functional groups are not altered.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques:

-